molecular formula C19H17N3O6S B393538 [2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

Katalognummer: B393538
Molekulargewicht: 415.4g/mol
InChI-Schlüssel: NSKAFWQIZLASTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound that features both nitro and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves multi-step organic reactions. One possible route could involve the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions, followed by esterification with 2-(piperidine-1-carbothioyl)-phenol. The reaction conditions would likely require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Further nitrated or oxidized derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted esters or acids

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of [2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups could also play a role in redox reactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dinitrobenzoic acid: Lacks the ester and piperidine groups, but shares the nitrobenzoic acid core.

    2-(Piperidine-1-carbothioyl)-phenyl ester: Lacks the nitro groups, but shares the ester and piperidine functionalities.

Uniqueness

[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is unique due to the combination of nitro, ester, and piperidine functionalities, which can impart distinct chemical and biological properties compared to its simpler analogs.

Eigenschaften

Molekularformel

C19H17N3O6S

Molekulargewicht

415.4g/mol

IUPAC-Name

[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C19H17N3O6S/c23-19(13-10-14(21(24)25)12-15(11-13)22(26)27)28-17-7-3-2-6-16(17)18(29)20-8-4-1-5-9-20/h2-3,6-7,10-12H,1,4-5,8-9H2

InChI-Schlüssel

NSKAFWQIZLASTP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.